N-Fmoc-L-Isoleucine methyl ester
Description
Contextual Significance in Peptide Chemistry and Organic Synthesis
The primary significance of N-Fmoc-L-Isoleucine methyl ester lies in its role as a protected amino acid building block. In the intricate process of peptide synthesis, the protection of the alpha-amino group of an amino acid is a fundamental requirement to prevent unwanted side reactions and polymerization. altabioscience.com The fluorenylmethoxycarbonyl (Fmoc) group serves as this temporary shield. lgcstandards.comresearchgate.net Its base-labile nature allows for its removal under mild conditions, a critical feature of the widely adopted Fmoc solid-phase peptide synthesis (SPPS) strategy. altabioscience.comlgcstandards.com This method, favored for its convenience and milder reaction conditions compared to older techniques, enables the stepwise assembly of amino acids into a peptide chain attached to a solid support. altabioscience.comlgcstandards.com
The presence of the methyl ester at the C-terminus of the isoleucine residue further defines the compound's utility. Amino acid methyl esters are crucial intermediates in various fields of organic synthesis, including peptide chemistry and medicinal chemistry. mdpi.com The esterification of the carboxylic acid group prevents it from participating in undesired reactions, allowing chemists to selectively perform reactions at other sites of the molecule. This dual protection, with the Fmoc group on the amine and the methyl ester on the carboxyl group, renders this compound a precisely controlled component for incorporation into larger, more complex molecular architectures.
Furthermore, derivatives like N-Fmoc-N-methyl-L-isoleucine are gaining attention. chemimpex.compeptide.com The N-methylation of amino acids can enhance the stability, bioavailability, and cell permeability of peptides, making them more effective as potential therapeutic agents. chemimpex.comnih.gov The synthesis of such modified peptides often involves the use of protected and methylated amino acid building blocks like this compound as precursors. nih.govacs.org
Historical Development of its Use as a Building Block
The journey to the use of this compound as a building block is intrinsically linked to the broader evolution of peptide synthesis and protecting group chemistry. For over a century, chemists grappled with the challenge of forming peptide bonds in a controlled manner. lgcstandards.comresearchgate.net A significant breakthrough came in the 1960s with R. B. Merrifield's development of solid-phase peptide synthesis (SPPS), which revolutionized the field. lgcstandards.comresearchgate.net
The next major advancement was the introduction of the Fmoc protecting group by Carpino and Han in 1970. altabioscience.comtotal-synthesis.com This base-labile group offered a milder and more convenient alternative to the acid-labile Boc (tert-butyloxycarbonyl) group that was prevalent at the time. total-synthesis.comnih.gov By the late 1970s, the Fmoc group was adapted for solid-phase applications, and by the 1990s, Fmoc chemistry had become the dominant method for peptide synthesis in many laboratories. altabioscience.comnih.gov The mild conditions of Fmoc chemistry proved advantageous for synthesizing complex peptides, leading to improved yields and quality. nih.gov
The synthesis of amino acid methyl esters themselves has a long history, with various reagents and methods developed over time. mdpi.com The combination of Fmoc protection and C-terminal esterification represents a logical progression in the quest for versatile and precisely functionalized building blocks for organic synthesis. The development of efficient methods to produce these derivatives, such as the use of thionyl chloride in methanol (B129727) or trimethylchlorosilane in methanol, has made them more accessible for research. mdpi.com More recent research has focused on developing improved and more environmentally friendly methods for synthesizing Fmoc-N-methyl-amino acids, often using the corresponding Fmoc-amino acid as a starting material. acs.org
Scope and Research Objectives for this compound Studies
Current and future research involving this compound and its derivatives is multifaceted, driven by the continuous need for more sophisticated and efficient synthetic methodologies. Key research objectives include:
Development of Novel Synthetic Methodologies: Researchers are constantly seeking to improve the efficiency, yield, and purity of peptide synthesis. Studies may focus on optimizing the coupling and deprotection steps involving this compound in both solid-phase and solution-phase synthesis. acs.org This includes exploring new reagents and reaction conditions to minimize side reactions and racemization. nih.gov
Synthesis of Complex and Modified Peptides: The compound serves as a crucial starting material for the synthesis of peptides with specific structural modifications. A primary objective is the incorporation of N-methylated isoleucine residues to enhance the pharmacological properties of peptides. chemimpex.comnih.gov Research in this area aims to create peptide-based therapeutics with improved stability and bioactivity. chemimpex.com
Applications in Medicinal Chemistry and Drug Discovery: A significant goal is to utilize this compound and its analogs to construct novel peptide-based drugs and diagnostic agents. chemimpex.comchemimpex.com The unique structural features of isoleucine, combined with the modifications enabled by the Fmoc and methyl ester groups, can be exploited to design molecules that interact with specific biological targets.
Exploration as a Chiral Source: Amino acid methyl esters, including the isoleucine derivative, are valuable chiral building blocks in organic synthesis. mdpi.com Research may focus on using the defined stereochemistry of this compound to control the three-dimensional structure of larger, non-peptidic molecules.
In essence, the research landscape for this compound is centered on leveraging its unique chemical properties to advance the fields of peptide science, medicinal chemistry, and asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)/t14-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDWGJXDOVAEEJ-XOBRGWDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of N Fmoc L Isoleucine Methyl Ester
Deprotection Reactions and Mechanisms
Deprotection is a critical step in peptide synthesis, and the orthogonal nature of the Fmoc and methyl ester groups allows for their independent removal.
The removal of the Fmoc protecting group is a well-established process that proceeds via a base-catalyzed elimination mechanism. The electron-withdrawing nature of the fluorene (B118485) ring system makes the proton on the β-carbon (C9) of the fluorenyl group acidic. springernature.comresearchgate.net This allows for its abstraction by a weak base, typically a secondary amine like piperidine (B6355638), in a polar aprotic solvent such as dimethylformamide (DMF). springernature.comtotal-synthesis.comnih.gov
The mechanism involves two main steps:
Proton Abstraction: A base removes the acidic proton from the 9-position of the fluorene ring. springernature.comresearchgate.netnih.gov
β-Elimination: This is followed by a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF). springernature.comnih.gov The liberated DBF is a reactive intermediate that is trapped by the excess amine present in the reaction mixture to form a stable adduct. springernature.comresearchgate.net
The rate of Fmoc deprotection is influenced by several factors, including the base used, its concentration, and the solvent. springernature.comresearchgate.net While piperidine is the most common base, others such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, though stronger bases may increase the risk of side reactions. rsc.org The reaction is generally rapid, often completing within minutes at room temperature. rsc.org Studies have shown that the deprotection rate can be faster for amino acid esters compared to their corresponding primary amides or free carboxylic acids, suggesting that adjacent Lewis basic functionalities can slow the reaction. scholaris.ca The use of ionic liquids, such as [Bmim][BF4], in combination with a weak base like triethylamine (B128534) has been explored as a milder and more efficient alternative to traditional methods. rsc.org
Table 1: Common Reagents for Fmoc-Group Removal
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| 20-50% Piperidine | DMF | Room temperature, 10-20 minutes | springernature.comrsc.org |
| Triethylamine/[Bmim][BF4] | Ionic Liquid | Room temperature, short reaction times | rsc.org |
The methyl ester group serves to protect the C-terminal carboxylic acid. Its removal, typically through hydrolysis, is necessary to activate the carboxyl group for subsequent coupling reactions. Standard ester hydrolysis often requires strongly basic or acidic conditions, which can be incompatible with the base-labile Fmoc group. nih.gov
To circumvent this, milder methods have been developed. One approach involves the use of calcium(II) iodide as a protective agent for the Fmoc group, allowing for selective ester hydrolysis under basic conditions without significant Fmoc cleavage or epimerization. nih.gov Another established method utilizes trimethyltin (B158744) hydroxide (B78521), though it is hampered by the toxicity and cost of the organotin reagent. nih.gov The use of lithium hydroxide (LiOH) in aqueous conditions has also been reported for ester hydrolysis. nih.gov
Transesterification is a potential side reaction during base-mediated hydrolysis, particularly when using alcoholic solvents. For instance, in the presence of isopropanol (B130326) and a base, the methyl ester can be converted to an isopropyl ester, which is more sterically hindered and hydrolyzes more slowly, leading to reduced yields of the desired carboxylic acid. nih.gov
A different strategy for deprotection involves the use of aluminum trichloride (B1173362) in the presence of N,N-dimethylaniline. This system has been shown to effectively deprotect the carboxyl group of N-Fmoc-amino acid methyl esters. researchgate.net
Amide Bond Formation Strategies Utilizing N-Fmoc-L-Isoleucine methyl ester
This compound is a key building block in peptide synthesis. After the selective deprotection of either the Fmoc or the methyl ester group, the resulting free amine or carboxylic acid can participate in amide bond formation.
The formation of a peptide bond requires the activation of the carboxylic acid component. A wide variety of coupling reagents have been developed to achieve this with high efficiency and minimal side reactions. These reagents convert the carboxylic acid into a more reactive species, facilitating its reaction with the amino group of the other component.
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are widely employed. nih.govacgpubs.org
Uronium/Aminium Salts: Reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are known for their high coupling efficiency. nih.govnih.gov
The choice of coupling reagent can significantly impact the yield and purity of the resulting peptide. For instance, in flow chemistry applications, HATU has been used effectively for the coupling of Fmoc-protected amino acids. nih.gov Titanium tetrachloride has also been investigated as a condensing agent for peptide bond formation under mild, neutral conditions. researchgate.net
A major challenge in peptide synthesis is the suppression of racemization at the α-carbon of the activated amino acid residue. This is particularly problematic for certain amino acids, and the choice of coupling method plays a crucial role in maintaining chiral integrity. nih.gov
Racemization often proceeds through the formation of an oxazolone (B7731731) intermediate. The extent of racemization is influenced by the coupling reagent, the base used, and the reaction conditions. researchgate.net For example, the use of HATU with N-methylmorpholine (NMM) has been shown to cause some racemization, while DIC in combination with Oxyma is generally considered a milder system that minimizes this side reaction. nih.gov
The use of additives that can trap the activated species as a less reactive but still efficient acylating agent is a common strategy to suppress racemization. HOBt and its derivatives have been instrumental in this regard. The introduction of N-methyl groups on the amino acid, as in N-Fmoc-N-methyl-L-isoleucine, can also influence the tendency for racemization. researchgate.net
Side Reactions and Impurity Formation during Chemical Manipulations
Several side reactions can occur during the chemical manipulations of this compound, leading to the formation of impurities. One common issue is the formation of diketopiperazines, which can occur through the intramolecular cyclization of a dipeptide ester. rsc.org This is particularly relevant when the C-terminal methyl ester is present and the N-terminal Fmoc group has been removed.
During Fmoc deprotection with piperidine, the formation of piperidide-related impurities can occur. scholaris.ca In the context of solid-phase peptide synthesis (SPPS), aspartimide formation is a known side reaction, especially when an aspartic acid residue is present in the peptide chain. scholaris.ca
The direct amidation of unprotected amino acids has been explored as a way to avoid the protection-deprotection steps, but this can lead to self-reaction of the amino acid, forming oligomers or polymers. rsc.org
Epimerization Mechanisms of the Isoleucine Moiety
Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a critical side reaction that can occur with amino acid derivatives, including this compound. The process compromises the stereochemical purity of the final peptide, potentially altering its biological activity. The primary mechanism for the epimerization of the isoleucine moiety in this compound is base-catalyzed enolization.
The presence of the ester group activates the α-proton on the isoleucine residue, making it susceptible to abstraction by a base. This is a common issue in peptide synthesis, especially during the coupling steps or when basic conditions are employed for other transformations. mdpi.com The direct abstraction of this α-proton by a base leads to the formation of a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of the original L-isoleucine (2S,3S) and the D-allo-isoleucine (2R,3S) epimer. mdpi.comacs.org
Several factors can influence the rate of this epimerization:
Base Strength: Stronger bases will more readily abstract the α-proton, increasing the rate of enolization and subsequent epimerization. mdpi.com
Solvent: The choice of solvent can impact the stability of the enolate intermediate and the kinetics of the epimerization process.
Temperature: Higher temperatures generally accelerate the rate of epimerization.
L-isoleucine is particularly notable as it possesses two stereocenters. Epimerization at the α-carbon leads to the formation of its diastereomer, D-allo-isoleucine. acs.org This transformation can be monitored and quantified using techniques such as NMR spectroscopy or chiral chromatography, which can distinguish between the diastereomeric forms. acs.org
| Factor | Influence on Epimerization of this compound | Mechanism |
| Base | Increases the rate of epimerization. | Abstraction of the α-proton to form a planar enolate intermediate. mdpi.com |
| Temperature | Higher temperatures can increase the rate of epimerization. | Provides the necessary activation energy for the proton abstraction and subsequent reprotonation. |
| Isoleucine Structure | The presence of two stereocenters allows for the formation of a distinct diastereomer (D-allo-isoleucine) upon epimerization at the α-carbon. acs.org | The change in configuration at the α-carbon from (S) to (R) results in the D-allo-isoleucine diastereomer. |
N-Terminal Derivatization Side Products
The N-terminal Fmoc protecting group of this compound is typically removed under basic conditions, most commonly using piperidine. This deprotection step, while generally efficient, can lead to the formation of several side products.
One of the most common side reactions is the formation of dibenzofulvene (DBF)-piperidine adducts . The mechanism of Fmoc cleavage involves a β-elimination reaction that liberates the free amine and generates dibenzofulvene. nih.gov The piperidine, acting as a scavenger, then reacts with the highly electrophilic DBF to form a stable adduct. nih.gov While this is the intended pathway to consume the DBF, incomplete scavenging or side reactions of the DBF can sometimes occur.
Another potential side product, particularly relevant to an amino acid ester, is the formation of a diketopiperazine (DKP) . Following the removal of the Fmoc group, the newly liberated N-terminal amine can act as a nucleophile and attack the methyl ester carbonyl of the same molecule. This intramolecular cyclization results in the formation of a six-membered diketopiperazine ring, leading to the cleavage of the amino acid from any subsequent peptide chain or support. While this is more commonly discussed in the context of solid-phase peptide synthesis at the dipeptide stage, the reactive termini of the free this compound make it susceptible to this intramolecular reaction under basic conditions. iris-biotech.de
Furthermore, the piperidine used for deprotection can itself react with the peptide backbone, although this is less common. For instance, the formation of piperidinyl-alanine has been observed as a side product in Fmoc-based synthesis, arising from the addition of piperidine to an aspartimide intermediate. iris-biotech.de While not directly applicable to isoleucine, it highlights the potential for the deprotection reagent to participate in side reactions.
| Side Product | Formation Mechanism | Consequence |
| Dibenzofulvene (DBF)-piperidine adduct | Reaction of the dibenzofulvene byproduct of Fmoc cleavage with the piperidine base. nih.gov | Generally an expected and desired reaction to scavenge the reactive DBF. |
| Diketopiperazine (DKP) | Intramolecular cyclization of the deprotected this compound, where the free N-terminal amine attacks the methyl ester carbonyl. iris-biotech.de | Results in a cyclic dipeptide derivative and loss of the linear amino acid ester. |
Advanced Applications of N Fmoc L Isoleucine Methyl Ester As a Synthetic Building Block
Incorporation into Peptide and Peptidomimetic Structures
The unique structural features of N-Fmoc-L-isoleucine methyl ester make it a key component in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. These synthetic molecules are of significant interest in drug discovery and materials science.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient, stepwise assembly of amino acids on an insoluble resin support. chemimpex.com The most prevalent SPPS methodology utilizes Fmoc chemistry, where the base-labile Fmoc group provides temporary protection for the N-terminus. nih.gov While N-Fmoc-L-isoleucine with a free carboxylic acid is the standard building block directly used in SPPS, the methyl ester variant serves as a crucial precursor.
For this compound to be utilized in Fmoc-SPPS, the methyl ester must first be hydrolyzed to the free carboxylic acid. This is because the coupling step in SPPS requires the activation of the carboxyl group to form an amide bond with the N-terminal amine of the growing peptide chain on the solid support. Standard saponification conditions (e.g., strong bases) are often incompatible with the base-labile Fmoc group. nih.gov
However, methodologies have been developed for the selective cleavage of the methyl ester in the presence of the Fmoc group. One such method employs a reagent system of aluminum trichloride (B1173362) (AlCl₃) and N,N-dimethylaniline, which allows for the chemoselective deprotection of the carboxyl group of N-Fmoc-α-amino acid methyl esters. nih.gov This process converts this compound into the SPPS-ready N-Fmoc-L-isoleucine. This two-step approach—synthesis of the methyl ester for other modifications or purification, followed by selective hydrolysis—highlights the indirect but important role of the methyl ester in SPPS workflows.
A key advantage of using the methyl ester form is its enhanced solubility in organic solvents compared to the free acid, which can be beneficial in certain synthetic manipulations prior to the final hydrolysis and incorporation into the peptide chain.
Table 1: Role of this compound in SPPS
| Stage | Compound | Role | Key Transformation |
| Precursor | This compound | Starting material for the preparation of the active building block. | Not directly used in coupling. |
| Hydrolysis | This compound | Substrate for selective de-esterification. | AlCl₃ / N,N-dimethylaniline |
| Active Building Block | N-Fmoc-L-Isoleucine | The species that is activated and coupled to the resin-bound peptide. | Standard SPPS coupling |
In contrast to SPPS, this compound can be more directly employed in solution-phase peptide synthesis (LPPS). In LPPS, peptide fragments are coupled in solution, and the methyl ester can serve as a suitable protecting group for the C-terminus of an amino acid during the coupling of its N-terminus with another amino acid.
A notable application involves the use of titanium tetrachloride (TiCl₄) as a coupling reagent. In this method, an N-protected amino acid (like N-Fmoc-L-leucine) can be reacted with an amino acid methyl ester (such as L-isoleucine methyl ester, which would be the deprotected form of the title compound) to form a dipeptide. Research has shown that this TiCl₄-assisted condensation reaction proceeds in high yields and with preservation of the stereochemical integrity of the chiral centers. researchgate.net The this compound itself can act as the amino component after the removal of the Fmoc group, or it can be the N-protected species that couples with another amino acid methyl ester.
This approach is particularly useful for the synthesis of short peptides or peptide fragments that may be difficult to assemble on a solid support. The resulting dipeptide methyl ester can then be selectively hydrolyzed at the C-terminus to allow for further elongation of the peptide chain.
Table 2: Exemplary LPPS Coupling Reaction
| N-Protected Amino Acid | Amino Component | Coupling Reagent | Product |
| N-Fmoc-L-Valine | L-Isoleucine methyl ester | TiCl₄ in Pyridine | N-Fmoc-L-Valyl-L-isoleucine methyl ester |
| N-Fmoc-L-Alanine | L-Isoleucine methyl ester | TiCl₄ in Pyridine | N-Fmoc-L-Alanyl-L-isoleucine methyl ester |
Role in the Synthesis of Complex Natural Products and Analogues
The defined stereochemistry of this compound makes it an invaluable chiral starting material for the total synthesis of complex natural products and their analogues, many of which exhibit potent biological activities.
The (2S, 3S) configuration of L-isoleucine provides a reliable chiral template for asymmetric synthesis. This compound can be elaborated through various synthetic transformations to generate more complex chiral scaffolds. The Fmoc and methyl ester groups can be selectively manipulated to allow for reactions at other positions of the molecule, such as the side chain, while maintaining the stereochemical integrity of the α- and β-carbons. For instance, the ester can be reduced to the corresponding alcohol, which can then undergo further reactions. The N-Fmoc group provides robust protection during these transformations and can be removed under mild basic conditions when desired.
This compound and its derivatives are integral to the synthesis of several classes of bioactive molecules, including depsipeptides and complex macrocycles.
Dolastatin Analogues: The dolastatins are a family of highly cytotoxic peptides isolated from the sea hare Dolabella auricularia. pharmacognosy.us Dolastatin 10 and its synthetic analogues are potent inhibitors of tubulin polymerization and have been extensively studied as potential anticancer agents, particularly as payloads in antibody-drug conjugates. nih.govmedchemexpress.com The synthesis of these complex molecules often involves the coupling of unusual amino acid building blocks, including derivatives of isoleucine. For example, the synthesis of dolastatin analogues has utilized N-Boc-dolaisoleucine, a derivative of isoleucine, which underscores the importance of isoleucine-containing building blocks in this class of compounds. nih.gov this compound serves as a readily available starting material for the synthesis of such specialized amino acid derivatives.
Jasplakinolide (B32604) Analogues: Jasplakinolide is a cyclic depsipeptide from the marine sponge Jaspis splendens that exhibits potent insecticidal, antifungal, and anti-cancer properties. nih.gov The total synthesis of jasplakinolide and its analogues often relies on the strategic assembly of its constituent parts, which include a bromotryptophan unit, an alanine (B10760859) unit, and a β-tyrosine-containing macrocycle. While not a direct component, the synthesis of analogues often involves the substitution of the alanine with other amino acids, such as isoleucine, to probe structure-activity relationships. The modular synthesis of jasmonoyl-l-isoleucine analogs has been reported, where the methyl ester of L-isoleucine was used as a key building block. nih.gov This highlights the utility of isoleucine methyl esters in constructing libraries of natural product analogues for biological screening.
Development of Modified Amino Acid Derivatives
This compound is a versatile platform for the synthesis of various modified amino acid derivatives. The presence of the methyl ester allows for reactions that might be incompatible with a free carboxylic acid, such as certain types of alkylations or reductions.
One important class of modified amino acids is N-methylated amino acids. N-methylation of amide bonds in peptides can significantly enhance their metabolic stability and membrane permeability. nih.gov A general route to N-Fmoc-N-methyl-α-amino acids has been developed which involves the temporary protection of the carboxyl group as a benzhydryl ester, followed by methylation. researchgate.net this compound can be envisioned as a starting point for similar transformations, potentially through reduction to the alcohol, protection, and subsequent oxidation back to the acid after N-methylation.
Furthermore, the ester functionality can be used to direct reactions at the α-carbon. For example, enolization of the ester could allow for the introduction of substituents at the α-position, leading to the synthesis of α,α-disubstituted amino acids, which are of great interest for creating conformationally constrained peptides.
Side-Chain Functionalization Studies
The unactivated aliphatic side chain of isoleucine presents a significant challenge for selective functionalization. However, recent advances in synthetic methodology have opened new avenues for its modification, enabling the introduction of diverse chemical moieties that can fine-tune the biological activity and physicochemical properties of peptides.
One of the most powerful techniques to emerge is the site-selective functionalization of C(sp³)–H bonds. While direct C-H activation on a simple protected amino acid ester is challenging, studies on di-, tri-, and tetrapeptides have demonstrated the feasibility of this approach at the N-terminal residue. nih.gov In these systems, the amino acid moiety of the peptide can act as an intrinsic ligand, coordinating with a palladium(II) catalyst to direct the functionalization of proximate C(sp³)–H bonds. nih.gov This strategy has been successfully employed for the arylation and acetoxylation of N-terminal amino acids, offering a template for the potential modification of this compound in a peptide context. nih.gov
Another key area of side-chain functionalization is the introduction of hydroxyl groups. The resulting β-hydroxyisoleucine derivatives are valuable building blocks for the synthesis of modified peptides with altered hydrogen bonding capabilities and conformational preferences. While enzymatic methods for the production of 4-hydroxyisoleucine (B15566) from L-isoleucine have been developed, chemical synthesis offers greater control over stereochemistry and the ability to introduce other functional groups. The synthesis of N-hydroxymethyl α-amino aldehydes from N-protected amino acids, including isoleucine, provides a versatile intermediate for the stereoselective synthesis of γ-amino-β-hydroxy acids. orgsyn.org This approach, which involves the intramolecular conjugate addition of the N-hydroxymethyl group, could be adapted for the synthesis of β-hydroxyisoleucine derivatives starting from this compound.
The table below summarizes key approaches for the side-chain functionalization of isoleucine derivatives, which are applicable to this compound.
| Functionalization Type | Method | Key Features | Potential Application for this compound |
| C(sp³)–H Arylation/Acetoxylation | Palladium-catalyzed C-H activation | Site-selective functionalization at the N-terminus of peptides. nih.gov | Modification of the isoleucine side chain when it is the N-terminal residue in a peptide. |
| Hydroxylation | Synthesis via N-hydroxymethyl α-amino aldehydes | Stereoselective introduction of a hydroxyl group. orgsyn.org | Preparation of N-Fmoc-β-hydroxyisoleucine methyl ester for incorporation into peptides. |
Conformationally Restricted Analogues
Controlling the three-dimensional structure of peptides is crucial for enhancing their biological activity and stability. The incorporation of conformationally restricted amino acid analogues is a widely employed strategy to achieve this. This compound can serve as a starting material for the synthesis of such constrained building blocks, which can then be incorporated into peptides to induce specific secondary structures like turns and helices.
One approach to creating conformational restriction is through the synthesis of cyclic amino acid derivatives. For instance, the synthesis of conformationally constrained δ-amino acids containing a cyclobutane (B1203170) ring has been reported, highlighting the use of intramolecular nucleophilic substitution as a key step. While not directly starting from isoleucine, the principles can be applied to create novel constrained isoleucine analogues.
The synthesis of peptides containing N-methylated amino acids is another strategy to introduce conformational constraints and improve proteolytic stability. While direct N-methylation of N-Fmoc-L-isoleucine is a common modification, the synthesis of cyclic analogues that incorporate the side chain is a more advanced approach. For example, the synthesis of peptides with N-methylalanine or D-alanine in place of L-proline or L-alanine has been explored to investigate the conformations of peptide inhibitors. nih.gov The significant decrease in inhibitory activity observed in these analogues underscores the importance of specific conformations for biological function and provides a rationale for the synthesis of more subtly constrained isoleucine analogues. nih.gov
The development of building blocks for unnatural peptide helices is an active area of research. For example, anti-β²,³-amino acids have been synthesized and analyzed for their ability to stabilize specific peptide conformations. The synthesis of such unnatural amino acids often involves multi-step sequences that could potentially start from a chiral precursor like this compound.
The table below outlines strategies for the synthesis of conformationally restricted analogues that can be conceptually applied to this compound.
| Type of Restriction | Synthetic Strategy | Desired Outcome | Relevance to this compound |
| Cyclic Analogues | Intramolecular cyclization reactions | Rigidified side-chain, induction of specific backbone torsion angles. | Synthesis of novel cyclic isoleucine derivatives for incorporation into peptides. |
| N-Alkylated Derivatives | N-methylation of the peptide bond | Increased resistance to proteolysis, altered conformational preferences. nih.gov | Application in peptidomimetic design where isoleucine is a key residue. |
| Unnatural Helical Inducers | Synthesis of β-amino acid analogues | Stabilization of non-native helical structures in peptides. | Design of novel peptide folds with tailored biological activities. |
This compound is far more than a simple protected amino acid for standard peptide synthesis. It is a versatile and powerful building block that provides access to a wide array of modified isoleucine derivatives. The ongoing development of innovative synthetic methods for side-chain functionalization and the creation of conformationally restricted analogues continues to expand the toolkit of peptide chemists. These advanced applications of this compound are instrumental in the design and synthesis of next-generation peptides with enhanced therapeutic potential and for the fundamental study of peptide structure and function.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Stereochemical Assessment
Chromatography is a cornerstone for assessing the purity and, crucially, the stereochemical integrity of amino acid derivatives. For N-Fmoc-L-Isoleucine methyl ester, both chiral high-performance liquid chromatography and gas chromatography are valuable tools.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC is the definitive method for separating enantiomers and diastereomers of N-Fmoc-protected amino acids. Given that isoleucine has two chiral centers, leading to four possible stereoisomers (L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine), a robust chiral separation method is essential.
Research has demonstrated that polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose. These CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives, provide the necessary chiral environment to differentiate between the stereoisomers. The separation mechanism relies on the formation of transient, diastereomeric complexes between the chiral stationary phase and the analyte enantiomers, leading to different retention times.
Method development often involves screening different types of polysaccharide-based columns and optimizing the mobile phase composition. phenomenex.com For N-Fmoc amino acid esters, both normal-phase and reversed-phase modes can be successful. bohrium.comresearchgate.net In reversed-phase mode, typical mobile phases consist of an organic modifier like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer. sigmaaldrich.com The choice of modifier and the use of additives, such as trifluoroacetic acid (TFA), can significantly impact selectivity and resolution. shhanking.com Studies have shown that macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, are also excellent choices for resolving Fmoc-amino acids under reversed-phase or polar organic conditions. sigmaaldrich.com
The elution order of enantiomers can sometimes be reversed by altering parameters like the mobile phase composition or column temperature, a phenomenon that has been described for Fmoc-isoleucine. bohrium.com For all studied Nα-Fmoc amino acids on quinine-based CSPs, the D-enantiomer has been observed to elute before the L-enantiomer. mdpi.com
Below is a table summarizing typical chiral HPLC conditions for related Fmoc-amino acid separations.
| Parameter | Condition 1 | Condition 2 |
| Column | YMC CHIRAL ART Cellulose SC (5 µm, 250 x 4.6 mm) shhanking.com | CHIROBIOTIC R sigmaaldrich.com |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile (ACN) shhanking.com | Methanol / Ammonium Trifluoroacetate (LC/MS Compatible) sigmaaldrich.com |
| Mode | Reversed-Phase Gradient shhanking.com | Polar Organic Mode sigmaaldrich.com |
| Detection | 254 nm shhanking.com | UV, MS sigmaaldrich.com |
| Analytes | Fmoc-DL-Isoleucine shhanking.com | N-Fmoc Amino Acids sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is invaluable for analyzing the core isoleucine structure, often after removal of the protecting groups and conversion to a more volatile derivative. The NIST (National Institute of Standards and Technology) database contains a mass spectrum for L-Isoleucine, which is the parent compound. nist.gov Analysis of the underivatized amino acid by electron ionization GC-MS shows characteristic fragmentation that can confirm the identity of the isoleucine backbone. nist.gov This method is more commonly applied in metabolomics or purity analysis of the starting amino acid rather than the protected ester itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
For this compound, ¹H and ¹³C NMR spectra provide a complete picture of the molecule's structure. The ¹H NMR spectrum shows distinct signals for the protons in the isoleucine side chain, the α-proton, the methyl ester group, and the fluorenyl group. Similarly, the ¹³C NMR spectrum reveals signals for each unique carbon atom, including the carbonyls of the ester and carbamate (B1207046), the carbons of the aromatic Fmoc group, and the aliphatic carbons of the isoleucine residue. nih.govresearchgate.net
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides essential information, 2D NMR techniques are used to definitively establish the connectivity between atoms, which is crucial for confirming the structure of complex molecules or differentiating between isomers. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would show correlations between the α-proton and the β-proton, and further couplings along the isoleucine side chain, confirming the specific arrangement of the sec-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, for instance, matching the α-proton to the α-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). HMBC is particularly useful for connecting different parts of the molecule. youtube.com For example, it could show a correlation from the methyl protons of the ester group to the ester carbonyl carbon, and from the α-proton to the carbamate carbonyl carbon, confirming the ester and Fmoc group locations.
Dynamic NMR Studies of Conformational Preferences
The amide bond within the Fmoc-carbamate group can exhibit restricted rotation, leading to the presence of different conformers (rotamers) at room temperature. acs.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to investigate this phenomenon. At low temperatures, the rotation around the C-N bond might be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal. Such studies provide valuable information on the energy barriers to bond rotation and the conformational flexibility of the molecule in solution. acs.org
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₂₂H₂₅NO₄), the expected monoisotopic mass is approximately 367.18 Da.
In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ is measured. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition.
The fragmentation pattern in MS/MS analysis provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways include:
Cleavage of the ester group, resulting in the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.org
The most common fragmentation for Fmoc-protected amino acids is the cleavage of the Fmoc group. This often occurs through the loss of the fluorenylmethanol moiety or, more characteristically, the loss of the fluorenyl group itself, often initiated by a cleavage that produces a dibenzofulvene fragment (m/z 178) and CO₂.
This fragmentation data, combined with the accurate mass measurement, provides definitive confirmation of the compound's identity and structure. isotope.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, confirming its identity beyond doubt.
For this compound, with the molecular formula C22H25NO4, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. HRMS analysis of this compound would be expected to yield a measured mass that corresponds very closely to this calculated value, providing strong evidence of its successful synthesis and purity. Any significant deviation from the expected exact mass could indicate the presence of impurities or an incorrect molecular structure.
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C22H25NO4 |
| Theoretical Exact Mass | 367.1784 Da |
| Monoisotopic Mass | 367.1784 Da |
This table presents the theoretical mass values used as a reference in HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry, or MS/MS, provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound, [M+H]+, is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.
The resulting fragmentation spectrum is a unique fingerprint of the molecule. For N-Fmoc-protected amino acid esters, characteristic fragmentation pathways include the loss of the Fmoc group and cleavages within the amino acid residue. For instance, studies on similar Fmoc-protected dipeptides have shown that the protonated molecules often undergo a McLafferty-type rearrangement, followed by the loss of CO2, to form an [M+H-Fmoc+H]+ ion. nih.gov The subsequent fragmentation (MS3) of this ion can provide detailed information about the amino acid portion of the molecule, allowing for the differentiation of isomers. nih.gov The fragmentation of the isoleucine side chain itself can also yield diagnostic ions that help to distinguish it from its isomer, leucine. rsc.orgresearchgate.netnih.gov
Table 2: Predicted Key Fragment Ions in MS/MS of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description |
| 368.185 | [M+H]+ | Protonated parent molecule |
| 179.08 | [Fmoc-CH2]+ | Fragment from the Fmoc protecting group |
| 165.07 | [Fluorenyl]+ | Fragment from the Fmoc protecting group |
This table outlines the expected major fragments based on the structure of the molecule and known fragmentation patterns of similar compounds.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecule's absolute configuration, which is particularly important for chiral molecules like L-isoleucine derivatives. The "L" designation in this compound refers to a specific stereochemistry at the alpha-carbon, and X-ray crystallography can confirm this arrangement.
For this compound, X-ray crystallography would not only confirm the L-configuration but also provide insights into the conformation of the Fmoc protecting group and the isoleucine side chain in the solid state. It would also reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. rsc.org This information is invaluable for understanding the physical properties of the compound and its behavior in solid-phase peptide synthesis. A Chinese patent describes the generation of long, fine, needle-like macrocrystals for N-Fmoc-L-isoleucine, suggesting a well-defined crystalline form suitable for such analysis. google.com
Theoretical and Computational Investigations of N Fmoc L Isoleucine Methyl Ester
Conformational Analysis and Energy Landscapes
A thorough understanding of the conformational preferences and energy landscapes of N-Fmoc-L-Isoleucine methyl ester is crucial for predicting its behavior in various chemical environments, such as during peptide coupling and purification. However, specific studies in this area are lacking.
Molecular Mechanics and Dynamics Simulations
No dedicated molecular mechanics or molecular dynamics (MD) simulation studies for this compound were found in the reviewed literature. Such simulations would be invaluable for exploring the molecule's flexibility, identifying low-energy conformations, and understanding how it interacts with solvents and other molecules.
Quantum Chemical Calculations of Stable Conformations
Similarly, there is a lack of published quantum chemical calculations, such as Density Functional Theory (DFT) studies, aimed at identifying the stable conformations of this compound and determining their relative energies. These calculations would provide a more accurate picture of the molecule's geometry and electronic structure.
Reaction Mechanism Studies and Transition State Analysis
The chemical reactivity of this compound, particularly in the critical steps of peptide synthesis, remains to be elucidated through computational means.
Computational Modeling of Deprotection Pathways
While the general mechanism of Fmoc deprotection by bases like piperidine (B6355638) is well-known experimentally, no computational models specifically detailing the deprotection pathways for this compound were identified. Such studies would involve calculating the transition states and reaction energies, providing a quantitative understanding of the reaction kinetics.
Elucidation of Amide Coupling Reaction Intermediates
The process of forming a peptide bond involves the activation of the carboxylic acid and subsequent reaction with an amine. For this compound, this would typically involve its deprotection followed by coupling of the subsequent amino acid. Computational elucidation of the intermediates in these amide coupling reactions is a critical area that remains unexplored for this specific compound.
Prediction of Spectroscopic Properties and Chiroptical Behavior
Computational prediction of spectroscopic properties is a powerful tool for validating experimental data and interpreting complex spectra.
For this compound, there is an absence of published computational studies predicting its spectroscopic and chiroptical properties. This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Electronic Circular Dichroism (ECD) spectra, which would be instrumental in its characterization.
DFT Calculations of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The chemical shift, a key parameter in NMR, is highly sensitive to the electronic environment of a nucleus. Computational chemistry, particularly Density Functional Theory (Thero), offers a means to predict NMR chemical shifts, aiding in the interpretation of experimental spectra and providing insights into molecular geometry and electronic structure.
The process of calculating NMR chemical shifts using DFT typically involves:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. Different DFT functionals and basis sets can be employed for this optimization.
Magnetic Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated. This is most commonly done using the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Prediction: The isotropic shielding value is then used to calculate the chemical shift relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).
While this methodology is robust, specific studies applying it to this compound, which would provide detailed data on its predicted ¹H and ¹³C NMR chemical shifts under various theoretical models, have not been identified. Such a study would typically present data in a tabular format, comparing calculated shifts with experimental values to validate the computational model.
Table 1: Hypothetical DFT Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) - Functional 1 | Calculated Chemical Shift (ppm) - Functional 2 |
| C=O (ester) | Data not available | Data not available | Data not available |
| C=O (Fmoc) | Data not available | Data not available | Data not available |
| α-C | Data not available | Data not available | Data not available |
| β-C | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No actual data for this compound was found.
Prediction of Circular Dichroism (CD) Spectra
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light. It is particularly useful for studying the secondary structure and conformational changes of chiral molecules like amino acids and their derivatives.
The prediction of CD spectra can be approached through various computational methods, including time-dependent DFT (TD-DFT). This method calculates the electronic transition energies and rotational strengths of a molecule, which are the fundamental parameters that determine the shape and intensity of a CD spectrum.
For a molecule like this compound, a theoretical CD spectrum would provide insights into how the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the methyl ester affect the conformation of the isoleucine backbone in solution. The predicted spectrum could then be compared with experimental data to validate the computed conformational ensemble.
Research on the prediction of CD spectra for amino acid derivatives often focuses on how different protecting groups or side-chain modifications influence the chiroptical properties. However, a specific study detailing the predicted CD spectrum of this compound is not present in the surveyed literature.
Future Research Directions and Emerging Trends
Novel Synthetic Routes for Enhanced Sustainability
Traditional methods for the synthesis and deprotection of N-Fmoc-L-isoleucine methyl ester often involve hazardous reagents and solvents. Current research is actively pursuing greener alternatives to minimize environmental impact and improve process efficiency.
One major area of development is the use of more environmentally benign solvent systems and catalysts. Research has demonstrated the feasibility of conducting the N-Fmoc protection of amines and amino acids in aqueous media, eliminating the need for toxic organic solvents. researchgate.net For instance, a catalyst-free method utilizing ultrasonic irradiation in water has been shown to produce N-Fmoc derivatives in high yields with short reaction times, offering a significant improvement in eco-sustainability. scielo.br
Another critical step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is necessary for its use in solid-phase peptide synthesis (SPPS). Standard hydrolysis conditions often employ harsh bases that can compromise the acid-labile Fmoc protecting group. A novel, milder method has been developed using calcium(II) iodide as a protective agent for the Fmoc group during ester hydrolysis. nih.govnih.govmdpi.com This approach allows for selective deprotection under gentle conditions, is compatible with other standard protecting groups used in SPPS, and utilizes greener, less expensive chemicals. nih.govnih.gov
Key sustainable approaches are summarized in the table below:
| Synthetic Step | Conventional Method | Sustainable Alternative | Key Advantages |
| N-Fmoc Protection | Use of organic solvents (e.g., Dichloromethane) and catalysts. | Ultrasonic irradiation in aqueous media. scielo.br | Catalyst-free, reduced reaction time, elimination of toxic organic solvents. scielo.br |
| Methyl Ester Hydrolysis | Highly basic or acidic conditions. | Use of Calcium(II) Iodide (CaI₂) as a protective agent. nih.govnih.gov | Mild, orthogonal conditions; prevents Fmoc deprotection; uses greener chemicals. nih.govnih.gov |
These advancements point towards a future where the synthesis of N-Fmoc-L-isoleucine and its derivatives is more cost-effective and environmentally responsible.
Expanded Applications in Materials Science or Supramolecular Chemistry
The self-assembly properties of Fmoc-protected amino acids, including N-Fmoc-L-isoleucine, are a burgeoning area of research with significant potential in materials science. These molecules can spontaneously organize into well-defined nanostructures, such as fibers, tubes, and hydrogels, driven by non-covalent interactions like hydrogen bonding and π-π stacking of the fluorenyl groups. rsc.orgmdpi.comresearchgate.net
Recent studies have systematically investigated the self-assembly of Fmoc-protected single aliphatic amino acids. It has been shown that N-Fmoc-L-isoleucine self-assembles into fiber-like structures at various concentrations and temperatures. chemrxiv.orgresearchgate.net The morphology of these assembled structures can be precisely controlled by altering experimental conditions such as solvent composition, concentration, and temperature. rsc.orgchemrxiv.org For example, studies have demonstrated that varying the water-to-THF solvent ratio can induce morphological transitions in the self-assembled structures of Fmoc-aliphatic amino acids. rsc.orgresearchgate.net
These self-assembled materials, particularly hydrogels, are of great interest for biomedical applications. researchgate.net The resulting structures can serve as bio-organic scaffolds, and their properties can be tailored by co-assembling different Fmoc-amino acids. mdpi.com The ability to form these ordered structures from a simple and synthetically accessible precursor like an Fmoc-amino acid ester highlights a cost-effective and environmentally friendly alternative to more complex peptide-based materials. rsc.org
The table below details the observed self-assembled morphologies of N-Fmoc-L-isoleucine under different conditions:
| Condition | Observed Morphology | Potential Application | Reference |
| Room Temperature (Low & High Concentration) | Fiber-like structures | Scaffolds for tissue engineering | chemrxiv.orgresearchgate.net |
| Heating (Low Concentration) | Tube-like structures | Drug delivery systems | chemrxiv.orgresearchgate.net |
| Heating (High Concentration) | Fiber-like structures | Biomaterials | chemrxiv.orgresearchgate.net |
Future work in this area will likely focus on characterizing these novel materials more deeply and exploring their functional applications in fields ranging from regenerative medicine to nanoelectronics.
Integration with Automated Synthesis Platforms
This compound is a derivative of a fundamental building block used in modern automated solid-phase peptide synthesis (SPPS). peptidemachines.combeilstein-journals.org The Fmoc/t-Bu strategy is the most commonly used chemistry in automated peptide synthesizers, where the base-labile Fmoc group is temporarily used to protect the Nα-amino group of the amino acid. peptidemachines.combeilstein-journals.org
Automated SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. peptidemachines.com Each cycle consists of deprotecting the Fmoc group (typically with a base like piperidine), washing, and then coupling the next activated Fmoc-amino acid. peptidemachines.comyoutube.com this compound must first be hydrolyzed to the free acid (N-Fmoc-L-isoleucine) to be activated and used in this process.
The efficiency and reliability of automated SPPS have led to the development of advanced instruments, including those that utilize microwave assistance to accelerate coupling and deprotection steps. beilstein-journals.org Research continues to refine these automated processes. For example, novel methods for the automated synthesis of peptide thioesters, which are crucial for protein synthesis via native chemical ligation, have been developed. These methods sometimes incorporate self-purification steps directly on the solid phase, which can streamline the entire process by avoiding cumbersome HPLC purification of the final product. researchgate.net
The integration of sustainable practices with these automated platforms is also an emerging trend. The development of greener reagents for Fmoc deprotection and more efficient coupling agents contributes to reducing the waste generated by automated synthesis. As automated platforms become more sophisticated, the demand for high-purity, reliably sourced building blocks like N-Fmoc-L-isoleucine and its derivatives will continue to grow.
Q & A
Q. What are the standard synthetic protocols for preparing N-Fmoc-L-Isoleucine methyl ester in peptide chemistry?
this compound is synthesized by protecting the amino group of L-isoleucine with a fluorenylmethyloxycarbonyl (Fmoc) group and esterifying the carboxylic acid with methanol. Key steps include:
- Deprotection : Use 20% piperidine in DMF to remove temporary protecting groups while preserving the methyl ester .
- Coupling : Activate the Fmoc-protected amino acid with reagents like HBTU/HOBt in DMF for efficient amide bond formation .
- Purification : Employ reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) to isolate the product .
Q. How can researchers confirm the purity and identity of this compound?
Analytical methods include:
- HPLC : Monitor purity using a C18 column (e.g., 95% acetonitrile/water) with UV detection at 265 nm for Fmoc absorbance .
- NMR : Validate structure via H and C NMR, focusing on methyl ester peaks (~3.7 ppm for OCH) and Fmoc aromatic signals (7.2–7.8 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 353.41) using ESI-MS .
Q. What storage conditions are optimal for this compound?
Store at 0–6°C in airtight, light-protected containers with desiccants. Use anhydrous solvents (e.g., DMF, DCM) to prevent ester hydrolysis or Fmoc degradation .
Advanced Research Questions
Q. How can experimental design methodologies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Apply Taguchi orthogonal arrays to systematically test parameters:
- Factors : Coupling time (1–4 hrs), temperature (0–25°C), activator concentration (1–4 eq).
- Optimization : Use ANOVA to identify critical factors (e.g., catalyst concentration contributed 77.6% to yield in biodiesel ester synthesis ).
- Validation : Replicate optimal conditions (e.g., 2 hrs, 10°C, 3 eq HBTU) to achieve >95% coupling efficiency .
Q. What strategies mitigate side reactions like ester hydrolysis or racemization during peptide synthesis?
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow hydrolysis and racemization .
- Racemization Suppressants : Add HOBt (1 eq) or OxymaPure to stabilize the activated amino acid intermediate .
- pH Control : Maintain mildly acidic conditions (pH 4–6) during esterification to prevent base-catalyzed degradation .
Q. How do solubility properties of this compound influence solvent selection in SPPS?
- High Solubility : Use DMF or DCM for efficient coupling (solubility >50 mg/mL) .
- Low Solubility Cases : Pre-dissolve in minimal DMSO (<5% v/v) to avoid precipitation during chain elongation .
Q. What advanced analytical techniques resolve discrepancies in peptide chain assembly involving bulky residues like isoleucine?
- MALDI-TOF MS : Detect truncation products or deletion sequences with high mass accuracy (±0.1 Da) .
- 2D-NMR : Assign stereochemistry using H-C HSQC to confirm absence of racemization .
- Kinetic Monitoring : Use inline FTIR to track real-time consumption of Fmoc groups during synthesis .
Methodological Considerations
Q. How should researchers document experimental procedures for reproducibility?
Follow guidelines from Beilstein Journal of Organic Chemistry:
- Detailed Protocols : Include molar ratios, reaction times, and purification gradients .
- Supporting Data : Provide NMR spectra, HPLC chromatograms, and mass spectra in supplementary materials .
Q. What statistical approaches validate the reproducibility of peptide yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
